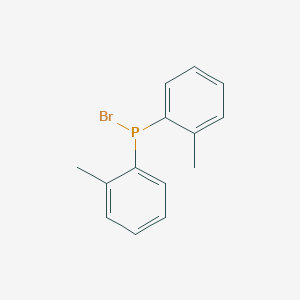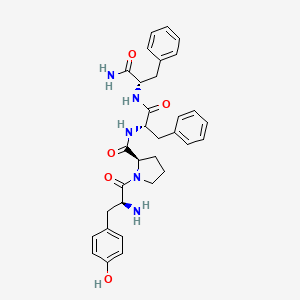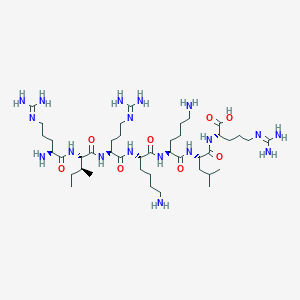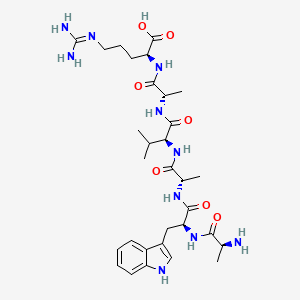![molecular formula C19H24N2O3 B14256107 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 211099-97-7](/img/structure/B14256107.png)
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a phenol group substituted with methoxy groups at the 2 and 3 positions and a phenylpiperazine moiety at the 6 position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxyphenol and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The 2,3-dimethoxyphenol undergoes a nucleophilic substitution reaction with 4-phenylpiperazine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors.
Pathways Involved: It modulates signal transduction pathways by binding to these receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Shares the phenylpiperazine moiety but differs in the core structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Used in similar synthetic applications but has a different functional group arrangement.
Uniqueness
2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
211099-97-7 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-9-8-15(18(22)19(17)24-2)14-20-10-12-21(13-11-20)16-6-4-3-5-7-16/h3-9,22H,10-14H2,1-2H3 |
InChI Key |
OPQZGXBLYYITOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)


![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)


![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)


![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
